1-(2-Carboxyphenyl)-3-methyl piperazine
Description
Properties
CAS No. |
1131623-08-9 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) |
InChI Key |
SQTRQLXCTGBLHU-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Piperazine derivatives exhibit significant variability in receptor affinity and selectivity based on aromatic substituents (). Key comparisons include:
Key Observations :
Piperazine Core Modifications
The position and stereochemistry of piperazine substituents critically influence receptor interactions:
Key Observations :
Functional Diversity in Piperazine Derivatives
Piperazines exhibit diverse biological activities, as highlighted below:
Key Observations :
- The carboxyphenyl group in the target compound may align it with cytotoxic or antibacterial piperazines () rather than psychoactive derivatives.
- Structural rigidity (e.g., bridged piperazines in ) enhances dopamine transporter (DAT) affinity, but this is less relevant to the target compound’s flexible structure.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis yield of 1-(2-Carboxyphenyl)-3-methyl piperazine?
- Methodological Answer : Synthesis optimization involves controlling reaction temperature (80–120°C), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and purification via column chromatography (silica gel, gradient elution). Catalysts like palladium for cross-coupling reactions may enhance efficiency. Monitor reaction progress using TLC or HPLC to adjust time (12–24 hrs) and minimize side products .
Q. How can structural characterization of this compound be performed to confirm its three-dimensional conformation?
- Methodological Answer : Use X-ray crystallography for absolute configuration determination. Complement with NMR (¹H/¹³C, COSY, NOESY) to analyze coupling constants and spatial proximity of substituents. Computational tools (DFT calculations) predict energetically stable conformers, which can be cross-validated with experimental data .
Q. What experimental approaches are used to assess solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Measure in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS. Key
| Condition | Solubility (mg/mL) | Degradation Products |
|---|---|---|
| pH 7.4, 25°C | 0.45 | None detected |
| pH 1.2, 37°C | 0.12 | Hydrolyzed carboxyl |
- Reference .
Q. Which in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize receptor-binding assays (e.g., 5-HT, dopamine transporters) using radioligand displacement. For functional activity, employ cAMP accumulation or calcium flux assays in HEK293 cells expressing target receptors. Use IC₅₀/EC₅₀ values to compare potency with known standards .
Advanced Research Questions
Q. How do substituent modifications on the piperazine ring influence selectivity for serotonin vs. dopamine receptors?
- Methodological Answer : Perform SAR studies by synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring, alkyl chain length). Test affinity via competitive binding assays. Example findings:
- 3-Methyl group : Enhances 5-HT₂A affinity (Ki = 12 nM vs. 45 nM for dopamine D₂).
- Carboxy group at C2-phenyl : Reduces BBB penetration (logP = 1.2) but improves aqueous solubility.
- Reference .
Q. What computational strategies predict binding modes of this compound with CNS targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of 5-HT receptors (PDB: 6WGT). Validate dynamics via MD simulations (100 ns, GROMACS) to assess binding stability. Key interactions:
- Piperazine N1 : Hydrogen bond with Ser159.
- Carboxyphenyl : π-π stacking with Phe340.
- Reference .
Q. How can contradictory data in pharmacological activity across assays be resolved?
- Methodological Answer : Replicate assays under standardized conditions (cell line, buffer pH, temperature). Use orthogonal methods (e.g., SPR for binding kinetics vs. functional assays). Investigate off-target effects via proteome-wide profiling (e.g., Eurofins Cerep Panels). Statistical tools like Bland-Altman plots identify systematic biases .
Q. What strategies improve the pharmacokinetic profile of derivatives while retaining activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the carboxy group with tetrazole (improves metabolic stability).
- Prodrug design : Esterify the carboxyl to enhance oral absorption.
- PK Studies : Monitor plasma half-life in rodent models post-IV/PO administration. Key parameters:
| Derivative | t₁/₂ (hr) | Cₘₐₓ (µg/mL) | AUC₀–₂₄ (µg·hr/mL) |
|---|---|---|---|
| Parent | 1.8 | 2.1 | 15.4 |
| Tetrazole | 4.3 | 3.8 | 32.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
